3-(4-Fluorophenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine
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Overview
Description
3-(4-Fluorophenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine is a chemical compound that features a fluorophenyl group, a pyridinyl group, and a prop-2-en-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 3-pyridinecarboxaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the corresponding chalcone intermediate.
Reduction: The chalcone intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired amine product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amine products.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Fluorophenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine
- 3-(4-Bromophenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine
- 3-(4-Methylphenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine
Uniqueness
3-(4-Fluorophenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
79362-35-9 |
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Molecular Formula |
C15H15FN2 |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-methyl-3-pyridin-3-ylprop-2-en-1-amine |
InChI |
InChI=1S/C15H15FN2/c1-17-10-8-15(13-3-2-9-18-11-13)12-4-6-14(16)7-5-12/h2-9,11,17H,10H2,1H3 |
InChI Key |
YANMJSIUFVFKQR-UHFFFAOYSA-N |
Canonical SMILES |
CNCC=C(C1=CC=C(C=C1)F)C2=CN=CC=C2 |
Origin of Product |
United States |
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